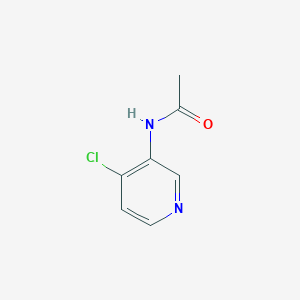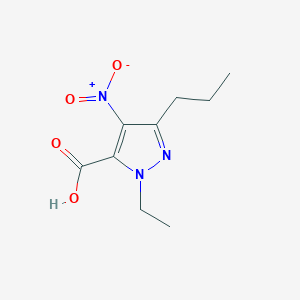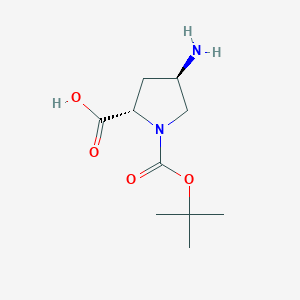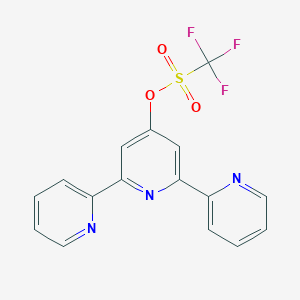
4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine (TFMST) is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. TFMST is a member of the terpyridine family of compounds, which are known for their unique properties, such as their ability to form stable metal complexes.
Scientific Research Applications
4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has found various applications in scientific research, including:
1. Catalysis: this compound has been used as a ligand for catalytic reactions, such as Suzuki-Miyaura cross-coupling reactions.
2. Sensors: this compound has been used as a fluorescent sensor for metal ions, such as copper and zinc ions.
3. Material Science: this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs).
Mechanism of Action
The mechanism of action of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is not fully understood, but it is believed to involve the formation of stable metal complexes. This compound can act as a ligand for metal ions, forming stable coordination complexes. These complexes have unique properties that make them useful in various applications, such as catalysis and sensing.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is known that this compound can form stable complexes with metal ions, which can have an impact on cellular processes. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is its ability to form stable metal complexes, which makes it useful in various applications. However, this compound is a relatively new compound, and there is limited research on its properties and applications. Additionally, this compound is expensive and difficult to synthesize, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine, including:
1. Developing new synthesis methods: Researchers can explore new synthesis methods to improve the yield and reduce the cost of this compound.
2. Studying the mechanism of action: Further research is needed to fully understand the mechanism of action of this compound and its impact on cellular processes.
3. Exploring new applications: Researchers can explore new applications of this compound, such as in drug delivery or as a sensor for other molecules.
4. Developing new derivatives: Researchers can develop new derivatives of this compound with improved properties for specific applications.
Conclusion:
In conclusion, this compound is a unique compound with diverse applications in various fields. Its ability to form stable metal complexes makes it useful in catalysis, sensing, and material science. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. With continued research, this compound has the potential to be a valuable tool in scientific research and applications.
Synthesis Methods
The synthesis of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine involves the reaction of 4'-chloro-2,2':6',2''-terpyridine with sodium trifluoromethanesulfonate in the presence of a palladium catalyst. This reaction yields this compound as a white powder with a high yield.
properties
CAS RN |
134653-69-3 |
|---|---|
Molecular Formula |
C16H10F3N3O3S |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
(2,6-dipyridin-2-ylpyridin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H10F3N3O3S/c17-16(18,19)26(23,24)25-11-9-14(12-5-1-3-7-20-12)22-15(10-11)13-6-2-4-8-21-13/h1-10H |
InChI Key |
OZRRTTUJPHVVRM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F |
synonyms |
4'-TRIFLUOROMETHYLSULFONO-2,2':6',2''-TERPYRIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



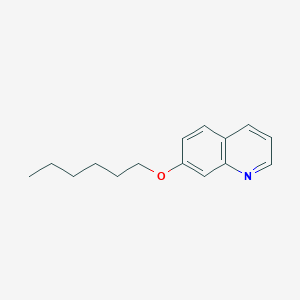
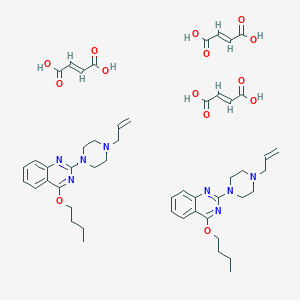

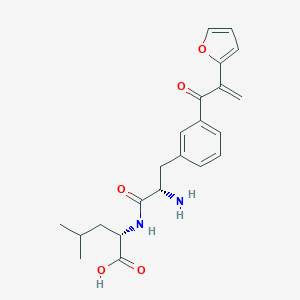
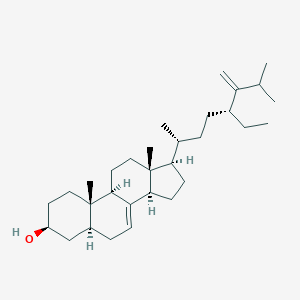
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B145186.png)
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
